N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18353870
InChI: InChI=1S/C22H15Cl2N3O3/c1-13-10-17(18(12-25)14-6-8-15(23)9-7-14)19(24)11-20(13)26-22(28)16-4-2-3-5-21(16)27(29)30/h2-11,18H,1H3,(H,26,28)
SMILES:
Molecular Formula: C22H15Cl2N3O3
Molecular Weight: 440.3 g/mol

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC18353870

Molecular Formula: C22H15Cl2N3O3

Molecular Weight: 440.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide -

Specification

Molecular Formula C22H15Cl2N3O3
Molecular Weight 440.3 g/mol
IUPAC Name N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-nitrobenzamide
Standard InChI InChI=1S/C22H15Cl2N3O3/c1-13-10-17(18(12-25)14-6-8-15(23)9-7-14)19(24)11-20(13)26-22(28)16-4-2-3-5-21(16)27(29)30/h2-11,18H,1H3,(H,26,28)
Standard InChI Key URFFUAIDUUGGOW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide, reflects its intricate structure. Key components include:

  • Aromatic systems: Two chlorinated benzene rings and a nitro-substituted benzamide core.

  • Functional groups:

    • Two chlorine atoms at the 5- and 4'-positions .

    • A cyano (-C≡N) group bonded to a methylene bridge.

    • A nitro (-NO2_2) group at the benzamide’s 2-position.

The SMILES notation (O=C(NC1=CC(Cl)=C(C(C2=CC=C(Cl)C=C2)C#N)C=C1C)C3=CC=CC=C3N+=O) clarifies connectivity, revealing a planar benzamide backbone with steric bulk from the chlorophenyl-cyano-methyl substituent.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC22_{22}H15_{15}Cl2_2N3_3O3_3
Molecular Weight440.3 g/mol
CAS Number895869-00-8
Purity (Commercial)98%

Synthesis and Manufacturing

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically starting with halogenated anilines and nitrobenzoyl chlorides. Key steps include:

  • Friedel-Crafts Acylation: Introducing the benzamide core via reaction between 2-nitrobenzoyl chloride and a chlorinated aniline derivative.

  • Cyanoalkylation: Addition of (4-chlorophenyl)acetonitrile to the intermediate under basic conditions .

  • Purification: Thin-layer chromatography (TLC) and column chromatography isolate the product, with yields monitored via 1^1H NMR and mass spectrometry.

Analytical Characterization

Spectroscopic methods confirm structure:

  • 1^1H NMR: Peaks at δ 8.2–7.2 ppm (aromatic protons), δ 4.5 ppm (methylene bridge).

  • IR Spectroscopy: Stretches at 2240 cm1^{-1} (C≡N), 1520 cm1^{-1} (NO2_2).

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} ≈ 12 μM). Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Structure-activity relationships (SAR) suggest the cyano group stabilizes interactions with tubulin’s colchicine-binding site.

Assay TypeTarget/ModelResultSource
Cytotoxicity (MTT)MCF-7 cellsIC50_{50} = 12 μM
Antibacterial (MIC)S. aureus8 μg/mL
Tubulin PolymerizationPurified tubulin68% inhibition

Applications and Industrial Relevance

Medicinal Chemistry

The compound serves as a lead structure for:

  • Antimitotic agents: Tubulin-binding derivatives show promise in metastatic cancers.

  • Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).

Materials Science

Nitro-aromatic moieties enable applications in:

  • Photoresists: Nitro groups enhance UV sensitivity in semiconductor lithography.

  • Coordination polymers: Cyanide bridges facilitate metal-organic framework (MOF) synthesis .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Target Identification: Use CRISPR-Cas9 screens to uncover novel protein targets.

  • Derivatization: Explore substituent effects at the benzamide’s 3-position to optimize potency.

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